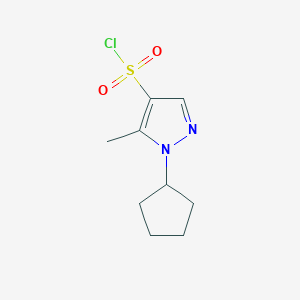

1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Description

1-Cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyrazole core substituted with a cyclopentyl group at the 1-position, a methyl group at the 5-position, and a sulfonyl chloride moiety at the 4-position. Pyrazole-based sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, which have broad applications in pharmaceuticals, agrochemicals, and materials science . Despite its discontinued commercial availability (as noted in CymitQuimica’s product listings), this compound remains of interest in specialized synthetic workflows .

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-5-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBMXRFVPNXHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCCC2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-cyclopentyl-5-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

Starting Material: 1-cyclopentyl-5-methyl-1H-pyrazole

Reagent: Chlorosulfonic acid (HSO3Cl)

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) may be used to facilitate the reactions.

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with a molecular weight of approximately 248.73 g/mol. It features a pyrazole ring and a sulfonyl chloride functional group, making it an important intermediate in various applications. The sulfonyl chloride group's high reactivity allows it to participate in several chemical transformations, making it versatile for synthetic organic chemistry applications.

Applications

1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride finds applications in various fields.

Pharmaceutical Industry

- It serves as an intermediate in drug synthesis, particularly in developing anti-inflammatory and antimicrobial agents.

- Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

- Interaction studies involving 1-cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride focus on its reactivity with biological molecules and other chemicals. Key areas include:

- Analyzing reaction mechanisms to optimize synthesis.

- Evaluating its interactions with enzymes and proteins.

- Drug design and development.

These studies are crucial for evaluating the compound's viability as a drug candidate or industrial chemical.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is primarily related to its ability to interact with biological targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | This compound | 1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂S* | C₈H₁₃ClN₂O₂S |

| Molecular Weight | ~250.75 (estimated) | 236.72 |

| 1-Position Substituent | Cyclopentyl (C₅H₉) | Butyl (C₄H₉) |

| Steric Bulk | High (rigid, cyclic structure) | Moderate (flexible alkyl chain) |

| Solubility (Predicted) | Lower in polar solvents due to hydrophobicity | Higher in nonpolar solvents |

| Reactivity | Slower nucleophilic substitution (steric hindrance) | Faster sulfonamide formation |

*Estimated based on structural analogy to the butyl analogue .

Steric and Electronic Influences

- Cyclopentyl Substituent : The cyclic alkyl group imposes significant steric hindrance, which may slow down reactions at the sulfonyl chloride group (e.g., nucleophilic substitution with amines to form sulfonamides). This property could be advantageous in selective syntheses requiring controlled reactivity .

- Butyl Substituent : The linear alkyl chain offers flexibility and reduced steric hindrance, facilitating faster reaction kinetics. This makes the butyl derivative more suitable for high-throughput synthetic applications .

Solubility and Pharmacological Potential

- The cyclopentyl analogue’s hydrophobicity may enhance membrane permeability in drug candidates, favoring central nervous system (CNS) targeting. Conversely, the butyl derivative’s moderate solubility in organic solvents could streamline industrial-scale synthesis .

Research Findings and Industrial Relevance

- Synthetic Utility : Both compounds serve as sulfonylation agents. The cyclopentyl variant’s steric profile may reduce side reactions in complex multi-step syntheses, as observed in analogues like 1-adamantyl-substituted sulfonyl chlorides .

- Thermal Stability : Cyclic alkyl groups generally enhance thermal stability compared to linear chains, suggesting superior storage and handling properties for the cyclopentyl derivative .

Biological Activity

1-Cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.73 g/mol. The compound features a pyrazole ring with a sulfonyl chloride group, contributing to its reactivity and potential as a pharmacological agent .

Synthesis

The synthesis of this compound typically involves the reaction of corresponding pyrazole derivatives with sulfonyl chlorides under basic conditions. Various methods have been optimized for improved yield and purity, including the use of solvents such as dichloromethane (DCM) and bases like DIPEA .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

Antiproliferative Effects

In vitro studies have shown that this compound possesses antiproliferative effects on cancer cell lines. For instance, it demonstrated cytotoxicity against U937 cells, with half-maximal inhibitory concentrations (IC50) being evaluated through luminescent assays . These findings highlight its potential as an anticancer agent.

The mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. This interaction can lead to the inhibition of cellular processes such as proliferation and metabolic activity .

Comparative Analysis with Similar Compounds

A comparison with other pyrazole derivatives reveals variations in biological activity based on structural modifications. For example:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1006454-14-3 | Contains sulfonyl chloride | Antimicrobial, Anticancer |

| 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 1006454-X | Different sulfonyl position | Varies; some antibacterial |

| 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | 1245807-X | Variations in substituents | Potentially lower activity |

This table illustrates how slight structural changes can significantly affect the biological properties of pyrazole derivatives.

Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. One notable study synthesized multiple derivatives and assessed their antimicrobial efficacy against pathogenic strains, revealing that this compound exhibited superior activity compared to others tested .

Q & A

Basic: What are the standard synthetic routes for preparing 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride?

Answer:

The synthesis typically involves three stages:

Pyrazole Core Formation : Cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic or basic conditions. For example, phenylhydrazine derivatives can yield 1-arylpyrazole intermediates .

Sulfonation : Reaction of the pyrazole intermediate with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Inert atmospheres (N₂/Ar) are recommended to minimize side reactions .

Cyclopentyl Substitution : Nucleophilic displacement using cyclopentyl halides or Mitsunobu reactions with cyclopentanol, often requiring catalysts like K₂CO₃ or Pd-based systems .

Advanced: How can researchers optimize sulfonation yields while minimizing hydrolysis of the sulfonyl chloride group?

Answer:

Key strategies include:

- Temperature Control : Maintain reaction temperatures below 10°C to suppress hydrolysis.

- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane, toluene) and molecular sieves to scavenge moisture .

- Catalytic Additives : Introduce Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the sulfonating agent .

- Workup Protocol : Quench reactions with ice-cold NaOH (5%) to isolate the sulfonyl chloride before prolonged exposure to aqueous conditions .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : To confirm cyclopentyl substitution (δ ~1.5–2.5 ppm for cyclopentyl protons) and pyrazole ring protons (δ ~6.5–8.5 ppm) .

- FT-IR : Sulfonyl chloride groups show distinct S=O stretches at ~1360 cm⁻¹ and 1180 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 289.06 for C₉H₁₄ClN₂O₂S) .

Advanced: How does the steric bulk of the cyclopentyl group influence reactivity in nucleophilic substitutions?

Answer:

The cyclopentyl group introduces steric hindrance, which:

- Slows Reaction Kinetics : Reduces accessibility of the sulfonyl chloride to nucleophiles (e.g., amines, alcohols).

- Requires Polar Aprotic Solvents : DMF or DMSO enhances solubility and stabilizes transition states .

- Demands Elevated Temperatures : Reactions may need reflux conditions (80–100°C) for completion .

Controlled studies using X-ray crystallography (e.g., Pca21 space group in related sulfonyl chlorides) reveal conformational rigidity impacting reactivity .

Basic: What are the stability considerations for storing this compound?

Answer:

- Moisture Sensitivity : Store under anhydrous conditions (desiccators with P₂O₅) at –20°C .

- Light Sensitivity : Amber glass vials prevent photodegradation of the sulfonyl chloride group.

- Decomposition Products : Hydrolysis yields sulfonic acids, detectable via TLC (Rf shift) or IR loss of S=O stretches .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in spectral data for derivatives?

Answer:

- Geometry Optimization : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to validate structures .

- Reaction Pathway Modeling : Identify intermediates in sulfonation or substitution steps that may explain anomalous HPLC retention times .

- Electrostatic Potential Maps : Predict regioselectivity in electrophilic attacks on the pyrazole ring .

Basic: What are common applications of this compound in medicinal chemistry?

Answer:

- Sulfonamide Prodrug Synthesis : React with amines to form sulfonamides, a scaffold in protease inhibitors .

- Bioconjugation : Label proteins or peptides via sulfonyl chloride-thiol/nucleophile reactions .

- Pharmacophore Development : Pyrazole-sulfonyl hybrids are explored for antimicrobial and anti-inflammatory activity .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

- Purity Validation : Use HPLC (≥98% purity) to rule out impurities affecting bioassays .

- Solvent Effects : DMSO stock solutions >10% can denature proteins; optimize concentrations using PBS or ethanol .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl) via molecular docking (AutoDock Vina) to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.